N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide
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Overview
Description
N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group, a nitro group, and a sulfonamide group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-aminophenyl-4-methylbenzenesulfonamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzylidene group can be hydrogenated to form a corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydrogenated derivatives .
Scientific Research Applications
N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its bioactivity, often undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one: Known for its inhibitory effects on palmitoylation.
2-Hydroxy-5-nitro-benzylidene-hydrazide: Used in similar applications and has comparable chemical properties.
Uniqueness
N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
29136-73-0 |
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Molecular Formula |
C20H17N3O5S |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H17N3O5S/c1-14-6-9-17(10-7-14)29(27,28)22-19-5-3-2-4-18(19)21-13-15-12-16(23(25)26)8-11-20(15)24/h2-13,22,24H,1H3 |
InChI Key |
PBJXQBWHPFNLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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